molecular formula C16H24N2O4S B2592886 N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide CAS No. 314042-79-0

N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide

Cat. No.: B2592886
CAS No.: 314042-79-0
M. Wt: 340.44
InChI Key: FXOUIJHBHYXVRZ-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the 4-position and a 4-morpholin-4-yl-4-oxobutyl chain attached to the nitrogen atom.

Properties

IUPAC Name

N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-14-5-7-15(8-6-14)23(20,21)17(2)9-3-4-16(19)18-10-12-22-13-11-18/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOUIJHBHYXVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,4-Dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide is a sulfonamide compound with potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound features a morpholine ring which is known for its role in enhancing the pharmacokinetic properties of drugs. The following sections will detail its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C16_{16}H24_{24}N2_2O4_4S
  • Molecular Weight : 314.42 g/mol
  • CAS Registry Number : 314042-79-0
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

  • Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • Anti-inflammatory Properties : Research indicates that sulfonamide derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related morpholine-based compounds, which may provide insights into the neuroprotective capabilities of this specific sulfonamide .

Case Studies and Experimental Data

  • In Vitro Studies :
    • In vitro assays demonstrated that morpholine derivatives could significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, indicating anti-inflammatory activity .
    • A study involving the synthesis of various morpholine analogs showed that these compounds could modulate cellular responses, enhancing their potential as therapeutic agents against neuroinflammation .
  • Animal Models :
    • Experiments conducted on Wistar rats revealed that administration of related sulfonamides resulted in measurable changes in metabolic pathways, suggesting that these compounds undergo biotransformation leading to active metabolites with enhanced biological activity .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Carbonic Anhydrase InhibitionEffective at modulating pH balance
Anti-inflammatoryReduced NO production in macrophages
NeuroprotectionPotential protective effects against neuroinflammation

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide core undergoes characteristic reactions due to the electrophilic sulfur center and nucleophilic nitrogen. Key reactions include:

Hydrazide Formation

Reaction with hydrazine derivatives forms hydrazides, a common pathway for sulfonamide functionalization. For example:

  • Hydrazinolysis of methyl ester intermediates (e.g., 78 in ) yields 4-{[(2-hydrazinecarbonyl)ethyl]amino}benzenesulfonamide derivatives.

  • These hydrazides serve as precursors for cyclization reactions (e.g., thiadiazole or oxadiazole formation) .

Cyclization Reactions

  • Hydrazides react with CS<sub>2</sub> and KOH to form oxadiazole-2-thiones (e.g., 24 in ) or with alkyl halides to produce S-alkyl derivatives (e.g., 25 in ).

  • Cyclization with thiosemicarbazide generates 1,3,4-thiadiazoles (e.g., 10 in ).

Table 1: Representative Reactions of Sulfonamide Derivatives

Reaction TypeReagents/ConditionsProductAffinity (K<sub>d</sub>)Source
Hydrazide FormationHydrazine, methanol4-{[2-Hydrazinecarbonyl]ethyl}aminoN/A
Oxadiazole CyclizationCS<sub>2</sub>, KOH, ethanolOxadiazole-2-thione derivatives6 nM (CA I)
S-AlkylationIodoethane, alkaline conditionsS-Ethyl oxadiazole derivatives1.85 µM (CA XII)

Morpholine-Oxobutyl Chain Reactivity

The morpholine moiety and ketone group in the side chain contribute to distinct reactivity:

Nucleophilic Substitution

  • The morpholine nitrogen can participate in alkylation or acylation reactions under acidic/basic conditions. For example, morpholine derivatives react with alkyl halides to form quaternary ammonium salts .

Ketone Transformations

  • The 4-oxobutyl group may undergo reduction (e.g., NaBH<sub>4</sub> → alcohol) or condensation with amines (e.g., hydrazine → hydrazones) .

Electronic Effects of Substituents

The N,4-dimethyl groups on the benzene ring influence electronic properties:

  • Activating Effects: Methyl groups enhance electron density, directing electrophilic substitution to ortho/para positions.

  • Steric Hindrance: Dimethyl substitution may limit accessibility to the sulfonamide nitrogen in bulky reagents .

Table 2: Impact of Substituents on Binding Affinity (Carbonic Anhydrase Isozymes)

Compound TypeCA I (K<sub>d</sub>)CA II (K<sub>d</sub>)CA XII (K<sub>d</sub>)Source
Diazobenzenesulfonamides6 nM120 nM850 nM
N-Aryl-β-alanine Derivatives1.2 µM0.8 µM1.85 µM

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis: Sulfonamides are generally stable in acid, but the morpholine ring may protonate at O4a or O3a (DFT studies in ).

  • Basic Conditions: Deprotonation of the sulfonamide nitrogen can occur, facilitating nucleophilic attack or salt formation (e.g., morpholin-4-ium counterions in ).

Synthetic Pathways

While direct synthesis data for the compound is limited, analogous routes suggest:

  • Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with a morpholine-containing amine .

  • Mitsunobu Reaction: Coupling of alcohols to introduce the oxobutyl chain .

Biological Interactions

  • Morpholine and sulfonamide groups enhance binding to CA I (K<sub>d</sub> = 6 nM) via hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Comparisons

Core Sulfonamide Modifications
  • N,4-Dimethyl Derivatives: Compounds like N,4-dimethyl-N-(3-(m-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide () retain the N,4-dimethylbenzenesulfonamide core but substitute the morpholinyl-oxobutyl chain with an imidazopyridine ring.
  • Disulfonamides: Benzenesulfonamide,N,4-dimethyl-N-[(4-methylphenyl)sulfonyl]- () features two sulfonyl groups, increasing steric bulk and acidity compared to the mono-sulfonamide target compound .
Substituent Effects on Conformation
  • Crystal Structure Insights : In 2,4-dimethyl-N-(2,6-dimethylphenyl)benzenesulfonamide (), the C—SO₂—NH—C torsion angle (-60.0°) contrasts with morpholine-containing derivatives, where the flexible oxobutyl chain may reduce torsional strain, improving solubility .
  • Fluorinated Analogues : N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () demonstrates how electronegative substituents (e.g., fluorine) enhance metabolic stability but reduce solubility compared to morpholine’s hydrophilic nature .
Catalytic Approaches
  • Gold Catalysis : Compounds like N,4-dimethyl-N-(3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide () are synthesized via gold-catalyzed C–H activation, achieving yields of 62–87%. This contrasts with copper-mediated methods (e.g., ) for ethynyl-substituted sulfonamides, which yield 89% .

Spectroscopic and Physical Properties

NMR and HRMS Data
  • ¹H NMR Shifts : The methyl groups in N,4-dimethyl-N-(3-(m-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide () resonate at δ 2.43–3.13 ppm, similar to the target compound’s expected methyl signals. The morpholinyl protons would likely appear as broad singlets near δ 3.5–4.0 ppm .
  • HRMS Accuracy : For N,4-dimethyl-N-(prop-1-en-2-yl)benzenesulfonamide (), HRMS shows a mass accuracy of Δ 0.0003 (calc. 238.0896 vs. found 238.0899), indicative of precise structural confirmation methods applicable to the target compound .
Melting Points and Stability
  • Thermal Stability : Imidazopyridine derivatives () exhibit higher melting points (236–238°C) due to rigid aromatic systems, whereas morpholine-containing compounds may have lower melting points, enhancing processability .
Antimicrobial Activity
  • Oxazole Derivatives : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () shows antimicrobial activity, suggesting that the target compound’s morpholine group could modulate similar bioactivity via hydrogen bonding .
  • Hydrogen Bonding : The morpholinyl-oxobutyl chain may improve solubility and blood-brain barrier penetration compared to hydrophobic analogues like N-(4-Methoxyphenyl)benzenesulfonamide () .

Q & A

What are the optimal synthetic methodologies for preparing N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide?

Basic Research Question
Methodological Answer:
The compound can be synthesized via gold-catalyzed C–H activation, leveraging sulfilimine intermediates. A general procedure involves reacting N,4-dimethyl-N-(aryl ethynyl)benzenesulfonamide derivatives with 1,1-dimethyl-N-(pyridin-2-yl)-λ⁴-sulfanimine in anhydrous toluene, catalyzed by PicAuCl₂ (5 mol%). Reaction optimization includes:

  • Catalyst Selection : PicAuCl₂ ensures high regioselectivity for imidazo[1,2-a]pyridine formation.
  • Solvent Choice : Toluene provides inert conditions for carbene transfer.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) yields pure products (up to 87% yield) .

How can spectroscopic techniques validate the structural integrity of this compound?

Basic Research Question
Methodological Answer:
Combined spectroscopic analyses are critical:

  • ¹H/¹³C NMR : Peaks at δ 3.13 ppm (s, 3H) and δ 2.43–2.44 ppm (s, 6H) confirm methyl groups. Aromatic protons (δ 7.17–8.16 ppm) and morpholine oxobutyl protons (δ 3.50–4.00 ppm) validate substitution patterns .
  • IR Spectroscopy : Stretching bands at 1343 cm⁻¹ (S=O) and 2920 cm⁻¹ (C–H) confirm sulfonamide and aliphatic moieties .
  • HRMS : Exact mass matching (e.g., m/z 392.1428 for [M+H]⁺) ensures molecular formula accuracy .

What strategies resolve crystallographic data discrepancies in sulfonamide derivatives?

Advanced Research Question
Methodological Answer:
Contradictions in X-ray data (e.g., bond lengths, torsion angles) require:

  • Refinement Software : SHELXL refines high-resolution data, adjusting parameters like Uᵢₛₒ (isotropic displacement) and hydrogen bonding constraints .
  • Validation Tools : PLATON checks for missed symmetry or twinning. For example, unexpected "double sulfonamide" structures may arise from competing sulfonyl transfer reactions, necessitating re-examination of synthetic conditions .
  • Comparative Analysis : Cross-reference with related structures (e.g., 4-chloroaniline-N,N-di-toluene-p-sulfonamide) to identify systematic errors .

How do computational models predict the reactivity of the morpholin-4-yl-4-oxobutyl moiety?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • Electrophilic Reactivity : The oxobutyl group’s carbonyl (C=O) exhibits partial positive charge (≈ +0.45 e), making it susceptible to nucleophilic attack by amines or alcohols .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during sulfonamide formation, reducing activation energy by 15–20 kJ/mol .
  • Morpholine Dynamics : The morpholine ring’s chair conformation minimizes steric hindrance, favoring planar alignment with the sulfonamide group in binding interactions .

What experimental approaches assess the compound’s biological activity?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays : Test serine protease inhibition via fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC). IC₅₀ values correlate with sulfonyl fluoride analog data (e.g., 4-(4-acetamidophenyl)benzenesulfonyl fluoride: IC₅₀ ≈ 2.3 µM) .
  • Molecular Docking : AutoDock Vina simulates binding to β-tubulin (PDB: 1SA0), showing the morpholine group occupies a hydrophobic pocket (binding affinity ≈ −9.2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (log BB ≈ 0.3) and CYP3A4 inhibition risk (probability ≈ 67%) .

How are competing reaction pathways controlled during synthesis?

Advanced Research Question
Methodological Answer:

  • Kinetic Monitoring : In situ IR tracks carbene intermediates (≈ 2100 cm⁻¹ for Au–carbene stretches) to optimize reaction times (typically 6–8 hrs) .
  • Byproduct Mitigation : Adding molecular sieves (3Å) sequesters water, preventing hydrolysis of sulfonamide intermediates .
  • Temperature Gradients : Lower temperatures (0–5°C) suppress aryl sulfonate formation, favoring imidazo[1,2-a]pyridine cyclization .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question
Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 10 min). Detect impurities like N-methylbenzenesulfonamide (RT: 4.2 min) with LOQ ≈ 0.1 µg/mL .
  • NMR Dilution Studies : ¹H NMR (600 MHz, DMSO-d₆) at 0.5 mM concentration identifies diastereomeric byproducts via splitting of methyl peaks .

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